molecular formula C20H18N4O4S B2991754 N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide CAS No. 714288-53-6

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2991754
CAS No.: 714288-53-6
M. Wt: 410.45
InChI Key: WNTNFZZRTYRHRU-UHFFFAOYSA-N
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Description

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a quinoxaline-derived sulfonamide compound featuring a furan-2-ylmethylamino substituent at position 3 of the quinoxaline core and a 4-methoxybenzenesulfonamide group at position 2. This structure positions it within a class of small-molecule inhibitors targeting enzymes such as ADAM17 (a disintegrin and metalloproteinase 17), which plays a critical role in inflammation and cancer progression . The methoxy group on the benzene ring distinguishes it from closely related analogs, influencing electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-27-14-8-10-16(11-9-14)29(25,26)24-20-19(21-13-15-5-4-12-28-15)22-17-6-2-3-7-18(17)23-20/h2-12H,13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTNFZZRTYRHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that integrates several structural motifs known for their biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Features

The compound features:

  • Quinoxaline moiety : Known for its role in various pharmacological activities.
  • Furan group : Associated with antimicrobial and anticancer properties.
  • Sulfonamide functional group : Commonly found in drugs with diverse biological activities.

The molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 318.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the quinoxaline core : This is achieved through condensation reactions involving appropriate anilines and aldehydes.
  • Introduction of the furan moiety : A nucleophilic substitution reaction with furan derivatives.
  • Sulfonylation : The final step involves adding the sulfonamide group using benzenesulfonyl chloride under basic conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, sulfonamides have been shown to inhibit enzymes involved in cancer cell proliferation. The quinoxaline structure is particularly noted for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

Antimicrobial Activity

The presence of the furan ring suggests potential antimicrobial properties, as many furan-containing compounds demonstrate effectiveness against various bacterial strains. Studies have indicated that similar sulfonamide derivatives possess broad-spectrum antibacterial activity.

The precise mechanism of action for this compound is still under investigation, but it likely involves:

  • Inhibition of key enzymes : Such as phosphatidylinositol 3-kinase (PI3K), which plays a role in cell growth and survival.
  • Disruption of cellular processes : By interfering with tubulin dynamics, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-aminoquinoxalin-2-yl)sulfonamideQuinoxaline core, sulfonamide groupInhibitor of PI3K
4-hydroxycoumarin sulfonamidesCoumarin backbone, sulfonamide linkageAntibacterial and anticancer activities
Furan-based sulfonamidesFuran ring, sulfonamide moietyAntimicrobial properties

These findings suggest that the unique combination of structural elements in this compound may enhance its biological efficacy compared to other compounds lacking these features.

Comparison with Similar Compounds

Structural Modifications and Key Analogues

The following table summarizes structural analogs and their key differences:

Compound Name Substituent on Quinoxaline Benzene Ring Substituent Molecular Weight (g/mol) Key Functional Groups
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide Furan-2-ylmethylamino 4-methoxy ~413 (estimated) Quinoxaline, sulfonamide, methoxy
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide [Lead Compound] Furan-2-ylmethylamino 4-methyl ~397 (estimated) Quinoxaline, sulfonamide, methyl
N-[3-(4-bromo-2-methylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide 4-bromo-2-methylanilino 4-methoxy ~477 (estimated) Bromo, methyl, methoxy
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide Sulfanyl (thiol) 4-methyl 353.4 Thiol, dimethyl
3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide Furan-3-yl, thiophen-2-yl 4-methoxy, 3-chloro 413.9 Chloro, methoxy, thiophene, hydroxy
Lead Compound: 4-Methyl vs. 4-Methoxy Substitution

The lead compound, N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (Compound 2a), was identified as a potent ADAM17 inhibitor via virtual screening and molecular docking . Replacing the methyl group with methoxy introduces increased polarity and bulkiness. The methoxy group’s electron-donating nature may enhance solubility but could reduce hydrophobic interactions with ADAM17’s catalytic zinc-binding domain (e.g., His 405, His 415, and His 409) .

Bromo and Methylanilino Substituents ()

N-[3-(4-bromo-2-methylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide introduces a bromo group and methylanilino moiety. The bromo group’s electron-withdrawing nature and steric bulk may disrupt binding to ADAM17 compared to the furan-2-ylmethylamino group, which offers conformational flexibility and moderate hydrophobicity.

Thiol-Containing Analog ()

N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide features a sulfanyl (thiol) group on the quinoxaline core. This group may confer metal-chelating properties, enabling interactions with ADAM17’s zinc ion, but could also increase metabolic instability due to oxidation susceptibility.

Multicyclic Heteroaromatic Analog ()

3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide incorporates furan, thiophene, and hydroxy groups. This structural complexity may improve selectivity but could complicate synthesis and pharmacokinetics .

Q & A

Q. Basic

  • NMR (¹H/¹³C): Confirms the furan-methylamine linkage (δ 4.2–4.5 ppm for CH₂-NH) and sulfonamide protons (δ 7.8–8.2 ppm).
  • IR Spectroscopy: Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NH bending (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = calculated 454.12; observed 454.10) .
  • X-ray Crystallography (if applicable): SHELX programs refine crystal structures to confirm stereochemistry .

How can contradictions in activity data between in vitro and in vivo studies be resolved?

Advanced
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:

  • Physicochemical Profiling: LogP (octanol-water partition coefficient) measurements to assess lipophilicity and absorption.
  • Metabolic Stability Assays: Liver microsome studies (human/rat) to identify metabolic hotspots (e.g., furan oxidation).
  • Dosing Optimization: Adjusting formulations (e.g., PEGylation or liposomal encapsulation) to enhance plasma half-life .
    For example, compounds with IC₅₀ < 20 μmol/L in vitro may require dose escalation in murine models to achieve efficacy .

What methodologies evaluate the compound’s radiosensitizing potential in combination therapies?

Q. Advanced

  • Clonogenic Assays: Irradiate HEPG2 cells (e.g., γ-irradiation at 8 kGy) with/without the compound. Survival curves (linear-quadratic model) quantify radiosensitization .
  • DNA Damage Analysis: Comet assays or γ-H2AX foci staining to measure double-strand break repair inhibition.
  • Synergy Scoring: Chou-Talalay combination index (CI < 1 indicates synergy) .
    Example: Compound 9 reduced HEPG2 viability by 60% post-irradiation vs. 40% for radiation alone .

How are molecular docking studies designed to predict target interactions?

Q. Advanced

  • Target Selection: Prioritize kinases (e.g., PI3K, TRPM8) or sulfonamide-binding enzymes (e.g., carbonic anhydrase) based on structural homology .
  • Docking Workflow:
    1. Prepare ligand (compound) and receptor (target protein PDB: e.g., 6CPZ for TRPM8).

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